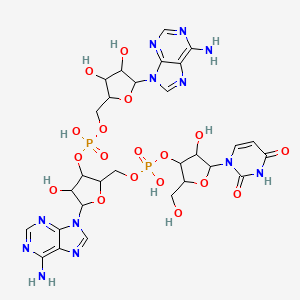

Uridylyl-(3'.5')-adenylyl-(3'.5')-adenosine

Descripción

Historical Discovery and Nomenclature

The discovery of UpA is rooted in mid-20th-century efforts to elucidate RNA structure and enzymatic processing. Early X-ray diffraction studies of dinucleotides, including UpA, provided foundational insights into RNA chain folding. In 1972, Sussman et al. resolved the crystal structure of uridylyl-3',5'-adenosine phosphate, revealing a right-handed helical conformation stabilized by hydrogen bonding between the uracil and adenine bases. This work established UpA as a model system for studying RNA-protein interactions.

Nomenclaturally, UpA follows standard nucleotide conventions: the prefix "uridylyl" denotes the uridine moiety, while "adenylyl" refers to adenosine. The "(3',5')" descriptors indicate the phosphodiester linkage positions between the ribose sugars. Alternative names include uridylyl-adenosine phosphate and 3',5'-UpA, though the latter is less common. The systematic name, uridylyl-(3',5')-adenylyl-(3',5')-adenosine, emphasizes the sequential linkage of the two nucleosides.

Structural Relationship to Dinucleotide Family Members

UpA belongs to the dinucleotide class, characterized by two nucleosides joined via phosphodiester bonds. Its structure distinguishes it from other dinucleotides through:

- Base Pairing : The uracil-adenine pairing in UpA differs from the canonical adenine-uracil pairing in RNA, favoring a non-Watson-Crick configuration that influences substrate specificity in enzymatic reactions.

- Phosphate Connectivity : Unlike 5',5'-linked dinucleotides (e.g., NAD⁺), UpA’s 3',5' linkages mirror those in RNA, enabling mimicry of RNA substrates.

- Conformational Flexibility : Molecular dynamics simulations show that UpA adopts distinct helical and looped conformations depending on solvent conditions, a property critical for its interactions with ribonuclease A (RNase A).

Table 1: Structural Comparison of Select Dinucleotides

| Dinucleotide | Nucleosides | Linkage | Biological Role |

|---|---|---|---|

| UpA | Uridine, Adenosine | 3',5' | RNA metabolism, viral attenuation |

| CpG | Cytidine, Guanosine | 3',5' | Immune activation, methylated in DNA |

| NAD⁺ | Nicotinamide, Adenosine | 5',5' | Redox reactions, signaling |

Biological Significance in Nucleotide Signaling Pathways

UpA’s biological roles are multifaceted, spanning RNA processing and antiviral defense:

- RNA Metabolism : UpA serves as a substrate for RNase A, an enzyme critical for RNA degradation. Binding studies reveal that UpA occupies subsites B1 and B2 within RNase A’s active site, inducing conformational changes that optimize catalytic activity. This interaction underscores UpA’s role in regulating RNA turnover.

- Viral Genomics : Vertebrate RNA viruses exhibit strong suppression of UpA dinucleotides to evade host defenses. Artificially increasing UpA frequency in echovirus 7 reduces replication efficiency by 90%, likely due to recognition by cytoplasmic RNA-degrading enzymes. This attenuation mechanism is conserved across plant and animal viruses, highlighting UpA’s role in innate immunity.

- Signaling Pathways : Though less characterized than cyclic nucleotides (e.g., cAMP), UpA may influence signaling through its structural similarity to RNA motifs recognized by pattern recognition receptors. For example, UpA-rich sequences in host mRNA could modulate Toll-like receptor (TLR) activation, though this hypothesis requires experimental validation.

Propiedades

Número CAS |

2889-33-0 |

|---|---|

Fórmula molecular |

C29H36N12O18P2 |

Peso molecular |

902.6 g/mol |

Nombre IUPAC |

[5-(6-aminopurin-9-yl)-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C29H36N12O18P2/c30-22-14-24(34-6-32-22)40(8-36-14)26-17(45)16(44)11(56-26)4-53-60(49,50)59-21-12(57-28(19(21)47)41-9-37-15-23(31)33-7-35-25(15)41)5-54-61(51,52)58-20-10(3-42)55-27(18(20)46)39-2-1-13(43)38-29(39)48/h1-2,6-12,16-21,26-28,42,44-47H,3-5H2,(H,49,50)(H,51,52)(H2,30,32,34)(H2,31,33,35)(H,38,43,48) |

Clave InChI |

DUHDLKIBOUSAIU-UHFFFAOYSA-N |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C(N=CN=C87)N)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosina típicamente implica la adición gradual de nucleótidos. El proceso comienza con la protección de los grupos hidroxilo en los azúcares ribosa para evitar reacciones no deseadas. Los nucleótidos protegidos se activan luego utilizando química de fosforamidita, lo que facilita la formación de enlaces fosfodiéster en condiciones suaves. El paso final implica la desprotección de los grupos hidroxilo para producir el trinucleótido deseado.

Métodos de producción industrial

La producción industrial de uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosina sigue principios similares pero a mayor escala. A menudo se utilizan sintetizadores automatizados para optimizar el proceso, asegurando alta pureza y rendimiento. El uso de técnicas de síntesis en fase sólida permite pasos de acoplamiento y purificación eficientes, lo que hace que el proceso de producción sea más rentable y escalable.

Análisis De Reacciones Químicas

Tipos de reacciones

Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosina puede sufrir varias reacciones químicas, que incluyen:

Hidrólisis: La ruptura de los enlaces fosfodiéster en presencia de agua, a menudo catalizada por ácidos o bases.

Oxidación y reducción: Aunque menos común, las bases nitrogenadas pueden sufrir oxidación o reducción en condiciones específicas.

Sustitución: El reemplazo de grupos funcionales en las bases nitrogenadas o los azúcares ribosa.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas, a menudo utilizando ácido clorhídrico o hidróxido de sodio.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Principales productos formados

Hidrólisis: Produce nucleótidos individuales u oligonucleótidos más pequeños.

Oxidación y reducción: Produce nucleótidos modificados con grupos funcionales alterados.

Sustitución: Resulta en nucleótidos con diferentes sustituyentes en las bases nitrogenadas o los azúcares ribosa.

Aplicaciones Científicas De Investigación

Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosina se utiliza ampliamente en la investigación científica, que incluye:

Química: Estudiar las propiedades químicas y la reactividad de los nucleótidos y los ácidos nucleicos.

Biología: Investigar el papel del ARN y el ADN en los procesos celulares, como la replicación, la transcripción y la traducción.

Medicina: Desarrollar agentes terapéuticos que se dirijan a los ácidos nucleicos, incluidos los oligonucleótidos antisentido y la interferencia del ARN.

Industria: Producir nucleótidos sintéticos para su uso en diagnóstica, biotecnología y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosina implica su interacción con proteínas y enzimas que se unen a ácidos nucleicos. Puede servir como sustrato para polimerasas y nucleasas, influyendo en la síntesis y degradación del ARN y el ADN. La estructura del compuesto le permite imitar los ácidos nucleicos naturales, lo que lo convierte en una herramienta valiosa para estudiar el reconocimiento molecular y la catálisis.

Comparación Con Compuestos Similares

Structural and Linkage Variations

The 3',5' phosphodiester linkage distinguishes uridylyl-(3',5')-adenylyl-(3',5')-adenosine from analogs with non-canonical linkages (e.g., 2',5'). Key structural and functional differences are summarized below:

Table 1: Comparative Analysis of Dinucleoside Monophosphates

Functional Differences

- 3',5' vs. 2',5' Linkages: 3',5'-linked compounds (e.g., uridylyl-(3',5')-adenylyl-(3',5')-adenosine) adopt stable helical conformations critical for mimicking natural RNA structures . In contrast, 2',5'-linked analogs (e.g., adenylyl-(2',5')-adenylyl-(2',5')-adenosine) exhibit flexibility, enabling interactions with enzymes like RNase L, which degrade viral RNA . Phosphorylation state modulates activity: Triphosphorylated 2',5' oligo(A) activates RNase L, whereas monophosphorylated forms act as antagonists .

- Base Composition: Uridine-containing compounds (e.g., uridylyl-(3',5')-adenosine) show distinct hydrogen-bonding patterns compared to adenosine homodimers (e.g., ApA), influencing their interaction with proteins and nucleic acids .

Actividad Biológica

Uridylyl-(3'.5')-adenylyl-(3'.5')-adenosine, commonly referred to as UpA, is a dinucleotide that plays a significant role in various biological processes, particularly in cellular signaling and metabolism. This article explores its structure, synthesis, biological functions, and potential therapeutic applications, supported by data tables and research findings.

Structure and Synthesis

UpA is composed of two ribonucleoside units—uridine and adenosine—linked through a 3',5'-phosphodiester bond. Its molecular formula is C₁₄H₁₈N₁₄O₉P₂, with a molecular weight of approximately 466.25 g/mol. The unique structure of UpA enables it to participate in enzymatic reactions and interact with various proteins involved in cellular signaling pathways.

The synthesis of UpA typically involves the following methods:

- Chemical Synthesis : Utilizing automated synthesizers for precise nucleotide addition.

- Enzymatic Methods : Employing specific enzymes to catalyze the formation of phosphodiester bonds between nucleotides.

Biological Functions

UpA exhibits significant biological activity, influencing multiple cellular processes:

- Cellular Signaling : UpA acts as a signaling molecule that can activate specific receptors, thereby modulating various physiological responses.

- Nucleotide Metabolism : It plays a crucial role in nucleotide metabolism by participating in the synthesis and degradation of nucleotides.

- Gene Regulation : UpA has been implicated in the regulation of gene expression through its interactions with RNA polymerases and other regulatory proteins.

Case Studies

Several studies have highlighted the biological significance of UpA:

- Study on Signaling Pathways : Research demonstrated that UpA can activate purinergic receptors, leading to increased intracellular calcium levels and subsequent cellular responses (PMC3468333) .

- Gene Expression Modulation : In a study involving Chlamydomonas reinhardtii, UpA was shown to enhance the expression of genes involved in metabolic pathways under specific environmental conditions (ResearchGate) .

Research Findings

Recent research has focused on the interactions of UpA with various proteins and enzymes:

- Protein Interactions : UpA has been found to interact with RNA-binding proteins, influencing RNA stability and translation efficiency.

- Therapeutic Potential : Due to its role in signaling pathways, UpA is being investigated as a potential therapeutic target for diseases characterized by dysregulated cellular signaling.

Comparative Analysis

The following table summarizes key features of UpA compared to similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Dinucleotide | Involved in RNA metabolism; critical for cellular signaling. |

| Guanylyl-(5'.3')-cytidylyl-(5'.3')-adenosine | Trinucleotide | Participates in cellular signaling; contains cytidine. |

| Adenylyl-(5'.3')-uridine | Dinucleotide | Primarily involved in energy transfer processes. |

| Uridylyl-(2',3'-cyclic)-adenosine | Cyclic nucleotide | Functions differently due to cyclic structure; important in signaling pathways. |

Q & A

Basic: What experimental methods are recommended for determining the three-dimensional structure of uridylyl-(3',5')-adenylyl-(3',5')-adenosine?

Answer:

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary methods for resolving its structure. For example, the trinucleoside diphosphate adenylyl-(3',5')-adenylyl-(3',5')-adenosine hexahydrate was characterized via X-ray diffraction, revealing terminal group proximities and protonation-dependent conformations under varying pH conditions . Software suites like Crystallography & NMR System (CNS) enable flexible modeling of macromolecular structures, integrating crystallographic procedures for phasing, density modification, and refinement .

Basic: How does pH influence the structural stability of uridylyl-(3',5')-adenylyl-(3',5')-adenosine?

Answer:

Protonation states of adenine residues critically affect stability. At pH 5–6, the compound forms double-helical structures due to adenine protonation, while higher pH or salt concentrations disrupt this arrangement. Experimental designs should include pH titration coupled with circular dichroism (CD) spectroscopy or crystallography to monitor conformational transitions .

Advanced: How can researchers resolve contradictions in reported protonation states or salt-dependent behavior of this compound?

Answer:

Contradictions often arise from differing ionic strength or buffer conditions. A systematic approach involves:

- Comparative analysis : Replicate experiments under identical pH/salt conditions (e.g., 0.1–1.0 M NaCl) .

- Multi-technique validation : Combine crystallography, NMR, and molecular dynamics simulations to cross-verify protonation sites and hydrogen-bonding networks .

- Iterative refinement : Adjust models using software like CNS to account for solvent interactions and counterion effects .

Advanced: What methodological challenges arise in synthesizing uridylyl-(3',5')-adenylyl-(3',5')-adenosine, and how can they be addressed?

Answer:

Key challenges include:

- Phosphodiester linkage specificity : Nonenzymatic ligation in aqueous solutions may yield undesired 2',5' linkages. Use template-directed synthesis or enzymatic methods (e.g., T4 RNA ligase) to ensure 3',5' regioselectivity .

- Purification complexity : Reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) improves separation of closely related oligonucleotides .

- Stability during storage : Lyophilize in ammonium salts to prevent hydrolysis, as demonstrated for adenosine-adenylyl derivatives .

Basic: What role does uridylyl-(3',5')-adenylyl-(3',5')-adenosine play in RNA ligation or repair mechanisms?

Answer:

It serves as a model for studying nonenzymatic RNA ligation. Its terminal 5'-phosphate and 3'-OH groups facilitate nucleophilic attacks in water, forming phosphodiester bonds. Experimental designs should incorporate isotopically labeled analogs (e.g., ³²P) to track ligation efficiency and kinetics under varying Mg²⁺ concentrations .

Advanced: How can researchers leverage computational tools to predict interactions between uridylyl-(3',5')-adenylyl-(3',5')-adenosine and RNA-processing enzymes?

Answer:

- Docking simulations : Use CNS or Rosetta to model binding poses with adenylyl cyclases or nucleotidyltransferases, focusing on conserved catalytic motifs .

- Free-energy calculations : Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to assess binding affinities for modified analogs (e.g., 2',5'-dideoxy derivatives) .

- Validation via mutagenesis : Compare computational predictions with enzymatic activity assays using site-directed mutants .

Basic: What spectroscopic techniques are suitable for monitoring conformational changes in uridylyl-(3',5')-adenylyl-(3',5')-adenosine?

Answer:

- UV-Vis spectroscopy : Track hypochromicity shifts during helix formation .

- CD spectroscopy : Detect chiral transitions in sugar-phosphate backbones under protonation .

- ³¹P-NMR : Identify phosphate group dynamics and hydrogen-bonding interactions .

Advanced: How can contradictory data from crystallography and solution-phase studies be reconciled?

Answer:

Crystal packing forces may stabilize non-physiological conformations. To address discrepancies:

- Solution-state NMR : Compare crystal structures with NOE-restrained models in aqueous buffers .

- Small-angle X-ray scattering (SAXS) : Validate solution conformations and flexibility .

- Temperature-dependent studies : Assess thermal stability differences between crystalline and dissolved states .

Basic: What are the key considerations for designing stability studies of uridylyl-(3',5')-adenylyl-(3',5')-adenosine?

Answer:

- pH optimization : Maintain buffered conditions (pH 5–7) to prevent depurination or hydrolysis .

- Ionic strength : Use ammonium or magnesium salts to mimic physiological conditions and stabilize phosphate groups .

- Degradation monitoring : Employ LC-MS to detect hydrolytic byproducts (e.g., mononucleotides) over time .

Advanced: What strategies enable the synthesis of modified analogs for functional studies?

Answer:

- Phosphorothioate linkages : Replace non-bridging oxygen with sulfur to study enzyme specificity .

- Fluorescent tags : Attach 7-methoxy-4-aminomethyl-coumarin (7M4AMC) to the γ-phosphate for real-time ligation monitoring .

- Isotopic labeling : Incorporate ¹⁵N/¹³C at adenine positions for detailed NMR resonance assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.